The compound 3-(1-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic molecule with significant pharmaceutical potential. It incorporates various functional groups, including a thiazolidine ring, a piperidine moiety, and a pyrrolidine derivative, contributing to its diverse biological activities.
This compound is synthesized through advanced organic chemistry techniques and has been documented in various scientific literature and databases such as PubChem and research articles focused on heterocyclic compounds. Its molecular formula is with a molecular weight of approximately 434.5 g/mol.
The compound falls under the category of thiazolidines, which are five-membered heterocycles containing sulfur. Thiazolidine derivatives are known for their bioactive properties, making them of interest in medicinal chemistry . Additionally, it features a piperidine ring, which is commonly found in numerous pharmaceuticals due to its ability to interact with biological targets effectively.
The synthesis of 3-(1-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione can be achieved through several methods:
The molecular structure of 3-(1-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is characterized by:
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4
.The compound can participate in various chemical reactions:
The mechanism of action for 3-(1-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione likely involves:
Relevant data indicates that thiazolidine derivatives often show significant stability due to their cyclic structure while maintaining reactivity at functional groups .
The compound has several scientific uses:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1